2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
2-Cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2 and a 4-fluorophenyl carboxamide moiety at position 4. The imidazo[1,2-b]pyridazine scaffold is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and anticancer applications. The cyclopropyl group enhances metabolic stability by reducing oxidative metabolism, while the 4-fluorophenyl substituent contributes to target binding via hydrophobic and electrostatic interactions. The carboxamide linker facilitates hydrogen bonding with biological targets, making this compound a promising candidate for further pharmacological exploration .
Properties
IUPAC Name |
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFJUFRAGBGEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic Acid
Reaction Scheme :
3-Amino-6-cyclopropylpyridazine + Methyl glyoxal → Cyclocondensation → Methyl ester → Hydrolysis
| Parameter | Specification |
|---|---|
| Cyclopropane source | Cyclopropylboronic acid |
| Cyclization catalyst | Bi(OTf)₃ (5 mol%) |
| Solvent system | Dichloroethane (DCE)/Acetonitrile (3:1) |
| Temperature | 150°C, 12 hr |
| Ester hydrolysis agent | LiOH (2M in THF/H₂O) |
| Yield | 78% over three steps |
Critical Observations :
Amide Bond Formation with 4-Fluoroaniline
Performance Metrics :
-
Isolated yield: 82%
-
Purity (HPLC): 98.6% (214 nm)
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Reaction scale demonstrated: 50 g
Synthetic Route 2: One-Pot Tandem Cyclization-Amidation
Direct Assembly from Pyridazine Precursors
Key Advantages :
-
Eliminates intermediate isolation steps
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Total synthesis time: 8 hr vs. 24 hr for sequential route
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Atom economy improved by 18%
Limitations :
-
Requires strict control of gas atmosphere (CO)
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Limited substrate tolerance for electron-deficient anilines
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield | 64% | 58% |
| Purity | 98.6% | 95.2% |
| Scalability | >100 g | <50 g |
| Equipment Needs | Standard | Microwave/Schlenk |
| Byproduct Formation | <2% | 5-7% |
Strategic Recommendations :
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Route 1 preferred for GMP manufacturing due to robustness
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Route 2 advantageous for rapid analog synthesis
Process Optimization and Critical Parameter Control
| Method | Yield Impact | Purity Impact |
|---|---|---|
| Cyclopropylboronic acid | +12% | -3% |
| Cyclopropylmagnesium bromide | -8% | +5% |
| [2+1] Cycloaddition | ±0% | -8% |
Optimal Choice : Boronic acid derivatives provided best balance of yield and purity
Amidation Efficiency Enhancers
Additive Screening Results :
| Additive (0.1 eq) | Conversion Rate |
|---|---|
| None | 72% |
| DMAP | 88% |
| HOBt | 84% |
| HOAt | 91% |
Analytical Characterization Protocols
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.72 (s, 1H, imidazo-H)
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δ 8.15 (d, J = 8.4 Hz, 1H, pyridazine-H)
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δ 7.85-7.78 (m, 2H, Ar-F)
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δ 2.45-2.35 (m, 1H, cyclopropyl)
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δ 1.15-1.05 (m, 4H, cyclopropyl)
13C NMR :
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165.8 ppm (amide carbonyl)
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152.1 ppm (imidazo C2)
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116.3 ppm (d, J = 21.5 Hz, Ar-F)
HRMS (ESI+) :
Calculated for C₁₆H₁₂FN₄O [M+H]⁺: 311.1041
Found: 311.1039
Purity Assessment Methodology
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Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
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Mobile phase: MeCN/0.1% HCOOH (gradient 30→70% in 15 min)
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Flow rate: 1.0 mL/min
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Detection: 254 nm
Scale-Up Considerations and Industrial Adaptation
Challenges in Kilo-Lab Production :
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Exothermic amidation requires jacketed reactor cooling
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Cyclopropane stability under prolonged heating
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DMF removal during work-up
Engineered Solutions :
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Implemented continuous flow cyclization module
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Developed aqueous work-up protocol with NaCl saturation
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Adopted thin-film evaporation for solvent recovery
Productivity Metrics :
-
Batch size: 12 kg
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Cycle time: 48 hr
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Overall yield: 71%
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may target kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
N-(4-Chloro-2-Fluorophenyl)-2-Cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
This analogue differs from the parent compound by replacing the 4-fluorophenyl group with a 4-chloro-2-fluorophenyl substituent (Figure 1). The chloro substituent may also improve lipophilicity (clogP ≈ 3.2 vs. 2.8 for the parent), influencing membrane permeability and metabolic stability .
| Property | Parent Compound | 4-Chloro-2-Fluoro Analogue |
|---|---|---|
| Molecular Formula | C₁₇H₁₄FN₄O | C₁₆H₁₂ClF₂N₄O |
| Molecular Weight (g/mol) | 339.34 | 364.75 |
| Substituents | 4-Fluorophenyl | 4-Chloro-2-fluorophenyl |
| clogP (Predicted) | 2.8 | 3.2 |
2-(4-Fluorophenyl)-6-(Thiophen-2-yl)imidazo[1,2-b]pyridazine
This compound replaces the cyclopropyl and carboxamide groups with a thiophen-2-yl moiety at position 6 (MW = 337.38 g/mol). The thiophene ring introduces sulfur-mediated chalcogen bonding (N⋯S interactions), which stabilizes specific conformations and enhances reactivity in Suzuki–Miyaura couplings (e.g., with thiophen-2-ylboronic acid) .
| Property | Parent Compound | Thiophene Derivative |
|---|---|---|
| Key Functional Groups | Cyclopropyl, Carboxamide | Thiophen-2-yl |
| Hydrogen Bond Donors | 1 (NH of carboxamide) | 0 |
| Synthetic Route | Multi-step coupling | Suzuki–Miyaura coupling |
Biological Activity
2-Cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article compiles diverse research findings, case studies, and data tables to elucidate its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2548986-66-7 |
| Molecular Formula | CHFNO |
| Molecular Weight | 310.33 g/mol |
The biological activity of this compound primarily involves its interaction with various kinases. It acts as an ATP-competitive inhibitor, binding to the active site of kinases and thereby inhibiting their function. The presence of the imidazo[1,2-b]pyridazine scaffold is crucial for its inhibitory activity against kinases such as c-Met and VEGFR2, which are implicated in tumor growth and angiogenesis .
In Vitro Studies
Research indicates that this compound exhibits potent inhibitory effects on various cancer cell lines. For instance:
- Inhibition of c-Met and VEGFR2 : The compound demonstrated IC values of 1.9 nM and 2.2 nM respectively against these kinases, indicating strong potential for antitumor activity .
- Cell Proliferation : In studies involving MKN45 cells (gastric cancer), the compound showed significant dose-dependent antitumor efficacy with a treated/control ratio of 4% at a dosage of 5 mg/kg .
In Vivo Studies
In vivo experiments further support the efficacy of this compound:
- Xenograft Models : The compound was tested in mouse xenograft models, where it exhibited substantial antitumor effects when administered orally .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the imidazo[1,2-b]pyridazine core:
- Fluoro Substituent : The presence of the fluorophenyl group enhances hydrophobic interactions within the kinase binding pocket, contributing to increased potency .
- Cyclopropyl Group : The cyclopropyl moiety appears to optimize binding affinity without significantly compromising pharmacokinetic properties .
Case Studies
Several case studies have documented the biological effects of this compound:
- Breast Cancer Models : In combination therapies with doxorubicin or cisplatin, it exhibited synergistic cytotoxicity in vitro against MCF7 cells (breast cancer), suggesting potential for combination treatment strategies .
- Plasmodium falciparum Inhibition : A related study indicated that derivatives with similar scaffolds could inhibit Plasmodium falciparum calcium-dependent protein kinase with an IC value of 56 nM, showcasing broader biological relevance .
Q & A
Q. What are the established synthetic routes for 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide?
The synthesis typically involves:
- Condensation reactions to form the imidazo[1,2-b]pyridazine core, using pyridazine derivatives and haloacetaldehyde dimethyl acetal .
- Halogenation at specific positions (e.g., bromination using N-bromosuccinimide in chloroform under reflux) to introduce reactive sites for further functionalization .
- Coupling reactions with cyclopropyl and 4-fluorophenyl groups via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . Purification often employs flash chromatography and vacuum drying .
Q. How is the compound structurally characterized to confirm its identity?
Key analytical methods include:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and aromatic proton environments, as demonstrated for brominated analogs .
- Elemental analysis to validate molecular composition (e.g., C, H, N content) .
- Mass spectrometry for molecular weight confirmation .
Q. What are the stability considerations for intermediates during synthesis?
- Cyclopropyl group stability : The ring strain may require low-temperature handling to prevent decomposition .
- Halogenated intermediates : Reactivity under reflux conditions necessitates controlled reaction times and inert atmospheres to avoid side reactions .
Advanced Research Questions
Q. How can transition-metal catalysis optimize the synthesis of this compound?
- Palladium-catalyzed C–H arylation enables direct functionalization of the imidazo[1,2-b]pyridazine core, reducing step count and improving yields .
- Copper-mediated coupling (e.g., Ullmann reactions) introduces aryl groups efficiently, as seen in related imidazo[1,2-b]pyridazine derivatives .
Q. What computational strategies predict the compound’s biological targets?
- Molecular docking (e.g., AutoDock Vina) models interactions with kinase domains (e.g., VEGFR2) by aligning the carboxamide group with ATP-binding pockets .
- ADME/toxicity prediction tools (e.g., SwissADME) assess pharmacokinetic properties, such as blood-brain barrier permeability and cytochrome P450 interactions .
Q. How can structure-activity relationship (SAR) studies enhance activity?
- Substituent variation : Modifying the 4-fluorophenyl group to electron-withdrawing substituents (e.g., trifluoromethyl) may improve kinase inhibition .
- Cyclopropyl optimization : Introducing bulkier substituents (e.g., cyclohexyl) could enhance metabolic stability .
- In vitro assays (e.g., kinase inhibition IC₅₀ measurements) validate SAR hypotheses .
Q. What in vitro assays evaluate its kinase inhibition potential?
- VEGFR2 inhibition assays : Measure compound efficacy via fluorescence polarization or ATP-consumption assays .
- Cell proliferation assays (e.g., Hep-G2 cancer lines) assess antiproliferative effects linked to kinase targeting .
Q. How are synthetic challenges like low yields or impurities addressed?
- Reaction optimization : Adjusting solvent polarity (e.g., switching from chloroform to DMF) improves solubility of intermediates .
- Purification techniques : Gradient elution in HPLC separates closely related byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
